molecular formula C15H10Cl2N2O B15102024 1-(2,4-Dichlorophenoxy)-4-methylphthalazine

1-(2,4-Dichlorophenoxy)-4-methylphthalazine

Cat. No.: B15102024
M. Wt: 305.2 g/mol
InChI Key: MGIUUAREEIQPNW-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenoxy)-4-methylphthalazine is an organic compound that belongs to the class of phthalazines It is characterized by the presence of a dichlorophenoxy group and a methyl group attached to the phthalazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenoxy)-4-methylphthalazine typically involves the reaction of 2,4-dichlorophenol with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorophenoxy)-4-methylphthalazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenoxy group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenoxy)-4-methylphthalazine has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenoxy)-4-methylphthalazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms.

    Dichlorprop: A herbicide with a similar dichlorophenoxy group.

Uniqueness

1-(2,4-Dichlorophenoxy)-4-methylphthalazine is unique due to its specific phthalazine structure, which imparts distinct chemical and biological properties. Its combination of a dichlorophenoxy group and a methyl group on the phthalazine ring sets it apart from other similar compounds.

Properties

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

1-(2,4-dichlorophenoxy)-4-methylphthalazine

InChI

InChI=1S/C15H10Cl2N2O/c1-9-11-4-2-3-5-12(11)15(19-18-9)20-14-7-6-10(16)8-13(14)17/h2-8H,1H3

InChI Key

MGIUUAREEIQPNW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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